molecular formula C18H29NO B4587975 1-[5-(3,4-dimethylphenoxy)pentyl]piperidine

1-[5-(3,4-dimethylphenoxy)pentyl]piperidine

Cat. No.: B4587975
M. Wt: 275.4 g/mol
InChI Key: GKMQWGCFCRKQSR-UHFFFAOYSA-N
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Description

1-[5-(3,4-dimethylphenoxy)pentyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 3,4-dimethylphenoxy group attached to a pentyl chain, which is further connected to the piperidine ring

Scientific Research Applications

1-[5-(3,4-dimethylphenoxy)pentyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors and its potential therapeutic effects.

    Materials Science: It is explored for its use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-dimethylphenoxy)pentyl]piperidine typically involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyalkyl halide: The 3,4-dimethylphenol is then reacted with an appropriate alkyl halide (e.g., 1-bromopentane) under basic conditions to form the 3,4-dimethylphenoxyalkyl halide.

    Nucleophilic substitution: The 3,4-dimethylphenoxyalkyl halide is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-dimethylphenoxy)pentyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-dimethylphenoxy)pentyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(2,4-dimethylphenoxy)pentyl]piperidine
  • 1-[5-(3,5-dimethylphenoxy)pentyl]piperidine
  • 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine

Uniqueness

1-[5-(3,4-dimethylphenoxy)pentyl]piperidine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also imparts specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[5-(3,4-dimethylphenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16-9-10-18(15-17(16)2)20-14-8-4-7-13-19-11-5-3-6-12-19/h9-10,15H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMQWGCFCRKQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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